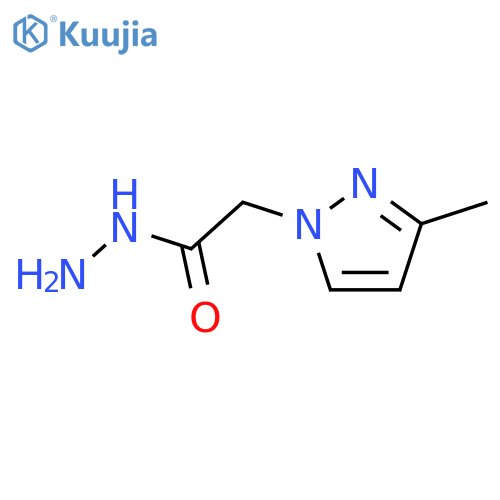

Cas no 512809-84-6 (2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide)

2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide 化学的及び物理的性質

名前と識別子

-

- (3-Methyl-pyrazol-1-yl)-acetic acid hydrazide

- 2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide

-

- MDL: MFCD03419452

- インチ: InChI=1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11)

- InChIKey: FEIAQNUMUGJOSO-UHFFFAOYSA-N

- ほほえんだ: CC1=NN(CC(NN)=O)C=C1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 3

2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-228345-0.05g |

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide |

512809-84-6 | 95% | 0.05g |

$105.0 | 2024-06-20 | |

| Chemenu | CM115081-1g |

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide |

512809-84-6 | 95% | 1g |

$240 | 2021-08-06 | |

| Chemenu | CM115081-1g |

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide |

512809-84-6 | 95% | 1g |

$240 | 2023-02-17 | |

| Chemenu | CM115081-5g |

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide |

512809-84-6 | 95% | 5g |

$720 | 2023-02-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1285877-500mg |

2-(3-methyl-1h-pyraZol-1-yl)acetohydrazide |

512809-84-6 | 97% | 500mg |

¥7576.00 | 2024-05-10 | |

| abcr | AB405172-5g |

2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide; . |

512809-84-6 | 5g |

€1037.00 | 2025-02-19 | ||

| 1PlusChem | 1P00J7PH-1g |

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide |

512809-84-6 | 95% | 1g |

$617.00 | 2023-12-16 | |

| 1PlusChem | 1P00J7PH-10g |

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide |

512809-84-6 | 95% | 10g |

$2035.00 | 2023-12-16 | |

| 1PlusChem | 1P00J7PH-100mg |

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide |

512809-84-6 | 95% | 100mg |

$246.00 | 2024-04-30 | |

| 1PlusChem | 1P00J7PH-2.5g |

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide |

512809-84-6 | 95% | 2.5g |

$945.00 | 2023-12-16 |

2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide 関連文献

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazideに関する追加情報

Recent Advances in the Study of 2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide (CAS: 512809-84-6)

The compound 2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide (CAS: 512809-84-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and mechanistic insights.

Recent studies have highlighted the role of 2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide as a key intermediate in the synthesis of novel heterocyclic compounds with potential antimicrobial, anticancer, and anti-inflammatory activities. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a scaffold for designing inhibitors targeting bacterial enzymes, particularly in drug-resistant strains. The compound's hydrazide moiety has been shown to enhance binding affinity to target proteins, making it a promising candidate for further drug development.

In addition to its antimicrobial properties, research has also explored the anticancer potential of 2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines, including breast and lung cancer, while showing minimal toxicity to normal cells. Mechanistic studies suggested that these derivatives induce apoptosis via the mitochondrial pathway, highlighting their potential as targeted anticancer agents.

The synthesis and optimization of 2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide have also been a focus of recent research. Advanced synthetic methodologies, such as microwave-assisted synthesis and green chemistry approaches, have been employed to improve yield and purity. These advancements are critical for scaling up production and ensuring reproducibility in preclinical studies.

Despite these promising findings, challenges remain in the clinical translation of 2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further pharmacokinetic and pharmacodynamic studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound into clinical trials.

In conclusion, 2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide (CAS: 512809-84-6) represents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities and synthetic versatility make it a valuable subject of ongoing research. Future studies should focus on optimizing its pharmacological profile and exploring its potential in combination therapies to maximize therapeutic efficacy.

512809-84-6 (2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide) 関連製品

- 2408936-80-9(rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate)

- 2137752-17-9(Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-)

- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1613582-45-8(2-methyl-6-phenylhex-5-en-2-amine)

- 642093-75-2(Cholest-5-ene-3,24,26-triol, (3b,24S)-)

- 2138428-99-4(Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate)

- 2098129-72-5(4-Cycloheptylpiperazin-1-amine)

- 2227867-87-8(rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)

- 100617-39-8(N-cyclohexyl-4-methoxyaniline hydrochloride)

- 40702-26-9(1,3,4-Trimethylcyclohex-3-enecarbaldehyde)